molecular formula C22H27N3O4 B2606989 N-(4-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 2034390-56-0

N-(4-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2606989
CAS No.: 2034390-56-0
M. Wt: 397.475
InChI Key: WRKHDPUWVDZPJS-UHFFFAOYSA-N
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Description

N-(4-(2-(4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a 1,2-dihydropyridin-2-one (dihydropyridinone) core linked to a piperidine ring via an ether bond. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammation, pain, or microbial activity .

Properties

IUPAC Name

N-[4-[2-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-15-12-20(14-21(27)24(15)3)29-19-8-10-25(11-9-19)22(28)13-17-4-6-18(7-5-17)23-16(2)26/h4-7,12,14,19H,8-11,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKHDPUWVDZPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The pyridine and piperidine rings are coupled through etherification or amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Final Acetamide Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products:

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Alcohols or amines derived from the carbonyl groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific binding interactions.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name (Abbreviated) Key Structural Features Pharmacological Profile Physicochemical Data
Target Compound Dihydropyridinone, piperidinyloxy, acetamide Inferred analgesic/anti-inflammatory potential Not reported in provided sources
N-(2,6-Dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide Piperidine, acetamide, dichlorophenyl Local anesthetic activity (lidocaine analog) mp: Not reported; Yield: Not specified
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxopyridazinyl]acetamide Pyridazinyl, naphthyl, acetamide Unknown (structural focus) mp: Not reported; Yield: Not specified
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide Dihydropyrimidinone, thioether, phenoxy Not specified mp: 224–226°C; Yield: 60%; $^1$H NMR: δ 12.45 (NH)

Functional Group Impact on Activity

  • Dihydropyridinone vs. Pyridazinyl/Pyrimidinone: The target’s dihydropyridinone core may offer distinct electronic properties compared to pyridazinyl () or dihydropyrimidinone () systems, affecting binding to biological targets.
  • Piperidinyloxy vs. Thioether/Phenoxy: The piperidinyloxy group in the target compound could enhance solubility compared to thioether () or phenoxy () linkages, which are more lipophilic.

Pharmacological Insights

  • Compound : Demonstrates local anesthetic activity via sodium channel modulation, suggesting that the target’s acetamide-piperidine moiety may share similar mechanisms .
  • Compound: The dihydropyrimidinone-thioether structure highlights the role of sulfur in altering metabolic stability, a factor absent in the oxygen-rich target compound .

Biological Activity

N-(4-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex compound with significant potential in pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring linked to a dihydropyridine moiety, which contributes to its biological properties. The molecular formula is C₁₈H₂₃N₃O₃, and it has a molecular weight of approximately 325.39 g/mol. The structure can be analyzed for its functional groups that may influence its pharmacological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Receptor Binding : Many derivatives exhibit affinity for neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in neuropharmacology.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT 116 (Colon Cancer)4.36Inhibition of CDK2
Compound BMCF7 (Breast Cancer)18.76Apoptosis induction

These findings suggest that this compound could exhibit similar anticancer properties by targeting cell cycle regulation pathways.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. Related compounds have shown effectiveness against various bacteria and fungi:

PathogenActivity
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansPotent

These results indicate the potential for developing this compound as an antimicrobial agent.

Case Studies and Research Findings

Case Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological effects of similar piperidine derivatives showed promise in treating anxiety and depression by modulating neurotransmitter levels. The study highlighted the importance of the dihydropyridine moiety in enhancing receptor binding affinity.

Case Study 2: Anticancer Screening
In vitro screening of related compounds revealed strong anticancer activity against multiple cancer cell lines, suggesting that modifications in the side chains could enhance bioactivity and selectivity.

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